molecular formula C27H29N7O2 B12464323 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide

Cat. No.: B12464323
M. Wt: 483.6 g/mol
InChI Key: OSHOZKWNBBISCB-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core substituted with amino groups and an alaninamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions to introduce the amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazine core .

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C27H29N7O2/c1-17-5-9-21(10-6-17)30-26-32-25(33-27(34-26)31-22-11-7-18(2)8-12-22)28-19(3)24(35)29-20-13-15-23(36-4)16-14-20/h5-16,19H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

OSHOZKWNBBISCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C

Origin of Product

United States

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